molecular formula C8H11NO3S B112728 Ethanol, 2-[(3-aminophenyl)sulfonyl]- CAS No. 5246-57-1

Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Cat. No. B112728
CAS RN: 5246-57-1
M. Wt: 201.25 g/mol
InChI Key: ASASRSMRAPYLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethanol, 2-[(3-aminophenyl)sulfonyl]-” is a compound with the molecular formula C8H11NO3S . It is also known by other names such as “2-[(3-aminophenyl)sulfonyl]ethanol” and “M-BETA-HYDROXYETHYLSULFONYL ANILINE” among others . The compound has a molecular weight of 201.25 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a sulfonyl group attached to a phenyl group, which is further attached to an ethanol molecule . The IUPAC name for the compound is "2-(3-aminophenyl)sulfonylethanol" .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a melting point range of 73.0 to 77.0 degrees Celsius . The compound is soluble in methanol .

Scientific Research Applications

  • Electrochemical Synthesis Ethanol, 2-[(3-aminophenyl)sulfonyl]- has been utilized in the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. This process involves anodic oxidation in a water/ethanol mixture, avoiding the use of toxic reagents (Sharafi-kolkeshvandi et al., 2016).

  • Catalysis in Synthesis of Organic Compounds It has been used as a catalyst in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, highlighting its role in facilitating organic synthesis (Safaei‐Ghomi et al., 2017).

  • Structural Studies in Crystallography This compound has been studied in the context of crystallography, particularly in understanding the hydrogen-bonded chains and interactions in crystals (Smith & Wermuth, 2009).

  • Synthesis of Amino Alcohol Derivatives It is involved in the synthesis of syn 2-amino alcohol derivatives, providing insights into the stereoselective synthesis of these compounds (Blas et al., 1994).

  • Green Chemistry Applications Ethanol, 2-[(3-aminophenyl)sulfonyl]- is used in green chemistry for synthesizing various organic compounds. This includes the use of phospho sulfonic acid for the synthesis of benzimidazole and benzoxazole derivatives in ethanol, demonstrating its role in environmentally friendly synthesis processes (Rezayati et al., 2016).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name

2-(3-aminophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASASRSMRAPYLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063741
Record name Ethanol, 2-[(3-aminophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[(3-aminophenyl)sulfonyl]-

CAS RN

5246-57-1
Record name 3-(2-Hydroxyethylsulfonyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5246-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((3-aminophenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005246571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(3-aminophenyl)sulfonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(3-aminophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-aminophenyl)sulphonyl]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

102.6 g of moist paste of 2-chloro-5-nitrophenyl 2-hydroxyethyl sulphone from Example 1 [or an equimolar amount of 4-chloro-3-nitrophenyl 2-hydoxyethyl sulphone] are stirred into 250 ml of water and 50 ml of the phosphate buffer solution described under Example 2. A small amount of a nonionic emulsifier and 5 g of palladium-oncharcoal catalyst are added. Hydrogenation with hydrogen is then carried out in an autoclave at 70° C. and approximately 40 bar. The reduction is monitored by chromatography. After the hydrogenation, and after releasing the pressure and flushing the reactor, the product is heated to 85° C. and clarified via a pressure filter. The filter is cooled to 0° C. and the crystalline 3-aminophenyl 2-hydroxyethyl sulphone is isolated by filtration. 53 g of single-substance product are obtained after drying.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-3-nitrophenyl 2-hydoxyethyl sulphone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
palladium-oncharcoal
Quantity
5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

34.2 g of moist paste of 2-chloro-5-nitrophenyl 2-hydroxyethyl sulphone from Example 1 [or an equimolar amount of 4-chloro-3-nitrophenyl 2-hydroxyethyl sulphone]are stirred into 250 ml of water and 50 ml of a phosphate buffer solution which has been prepared by dissolving 0.5 mole of disodium phosphate and 0.33 mole of monosodium phosphate in 1 l of water. When 1-2 g of a nonionic emulsifier and 1.5 g of Raney nickel, prepared from a 70:30 aluminium-nickel alloy, have been added, the mixture is heated to 80° C. Hydrogen is then injected to 20 bar. The subsequent feed of hydrogen is controlled at such a rate that the pressure is constant at 10-15 bar. When the consumption of hydrogen declines markedly, a sample is withdrawn and examined by chromatography (see Example 1) to check the completeness of the reduction. If, in a given case, 5-amino-2-chlorophenyl 2-hydroxyethyl sulphone [or 3 -amino-4-chlorophenyl 2-hydroxyethyl sulphone] is still detectable, approximately 0.5-1.0 g more catalyst is added and hydrogenation is carried out again at 80° C. and 20 bar. When the reduction and dehalogenation are complete, the pressure in the autoclave is released and the latter is flushed with nitrogen, and the catalyst is removed from the warm reaction solution by suction filtration. The solution is cooled and acidified with hydrochloric acid, and the content of 3-aminophenyl 2-hydroxyethyl sulphone in the solution is determined by diazotization with 10% strength sodium nitrite solution. The yield is approximately 90% of theory. The solution of 3-aminophenyl 2-hydroxyethyl sulphone thus obtained can be processed further directly in this form; it can, for example, be diazotized and the diazonium salt solution can be coupled, as described in Japanese Patent Application No. 05,667/70, with 7-acetylamino-1-naphthol-3-sulphonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-3-nitrophenyl 2-hydroxyethyl sulphone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0.33 mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

2-(3-Nitrophenylsulfonyl)ethanol (10 g; 43 mmol) was dissolved in 200 ml tetrahydrofuran and 200 mL ethanol, 3 g Pd/C (10%) was added and the mixture treated with hydrogen gas. The solvents were removed to obtain 8.8 g (43 mmol, 100% yield) of the desired compound as colourless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 g
Type
catalyst
Reaction Step Three
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.